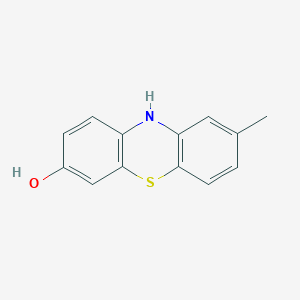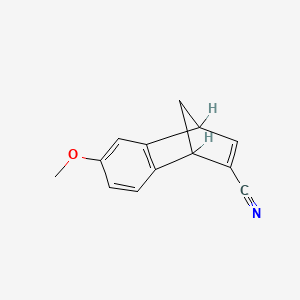![molecular formula C7H9BrO4 B14471808 2-[(Bromoacetyl)oxy]ethyl prop-2-enoate CAS No. 65387-25-9](/img/structure/B14471808.png)
2-[(Bromoacetyl)oxy]ethyl prop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(Bromoacetyl)oxy]ethyl prop-2-enoate is an organic compound with the molecular formula C7H9BrO4. It is a derivative of acrylic acid and contains a bromoacetyl group, making it a versatile intermediate in organic synthesis. This compound is known for its reactivity and is used in various chemical reactions and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-[(Bromoacetyl)oxy]ethyl prop-2-enoate can be synthesized through a single-step reaction involving the esterification of acrylic acid with bromoacetic acid. The reaction typically requires a catalyst such as sulfuric acid and is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound involves the continuous esterification process. This method utilizes a packed bed reactor where acrylic acid and bromoacetic acid are fed continuously, and the product is collected after separation and purification .
Análisis De Reacciones Químicas
Types of Reactions
2-[(Bromoacetyl)oxy]ethyl prop-2-enoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromoacetyl group can be substituted by nucleophiles such as amines and thiols.
Polymerization: The prop-2-enoate group can undergo radical polymerization to form polymers.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield acrylic acid and bromoacetic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines (e.g., methylamine) and thiols (e.g., thiophenol). The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature.
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) are used under thermal or photochemical conditions.
Hydrolysis: Acidic hydrolysis uses hydrochloric acid, while basic hydrolysis employs sodium hydroxide.
Major Products Formed
Nucleophilic Substitution: Substituted amides or thioesters.
Polymerization: Poly(this compound).
Hydrolysis: Acrylic acid and bromoacetic acid.
Aplicaciones Científicas De Investigación
2-[(Bromoacetyl)oxy]ethyl prop-2-enoate has several applications in scientific research:
Chemistry: Used as a monomer in the synthesis of functional polymers and copolymers.
Biology: Employed in the modification of biomolecules through nucleophilic substitution reactions.
Medicine: Investigated for its potential in drug delivery systems due to its ability to form biocompatible polymers.
Industry: Utilized in the production of specialty coatings and adhesives.
Mecanismo De Acción
The mechanism of action of 2-[(Bromoacetyl)oxy]ethyl prop-2-enoate involves its reactivity towards nucleophiles. The bromoacetyl group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of substituted products, which can further undergo polymerization or other chemical transformations .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 2-bromoprop-2-enoate: Similar in structure but lacks the bromoacetyl group.
Ethyl 2-(bromomethyl)prop-2-enoate: Contains a bromomethyl group instead of a bromoacetyl group
Uniqueness
2-[(Bromoacetyl)oxy]ethyl prop-2-enoate is unique due to the presence of both the bromoacetyl and prop-2-enoate groups. This dual functionality allows it to participate in a wider range of chemical reactions compared to its similar compounds .
Propiedades
Número CAS |
65387-25-9 |
|---|---|
Fórmula molecular |
C7H9BrO4 |
Peso molecular |
237.05 g/mol |
Nombre IUPAC |
2-(2-bromoacetyl)oxyethyl prop-2-enoate |
InChI |
InChI=1S/C7H9BrO4/c1-2-6(9)11-3-4-12-7(10)5-8/h2H,1,3-5H2 |
Clave InChI |
QIVKVDKEYJVXCL-UHFFFAOYSA-N |
SMILES canónico |
C=CC(=O)OCCOC(=O)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



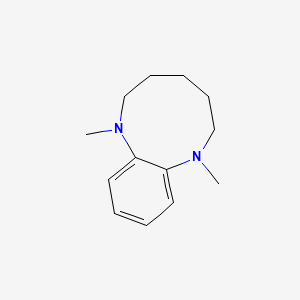
![Methyl 4-(2-bicyclo[2.2.1]heptanyl)-4-oxobutanoate](/img/structure/B14471740.png)

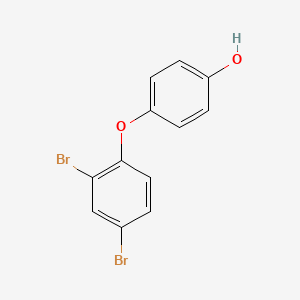
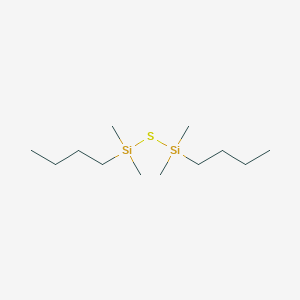


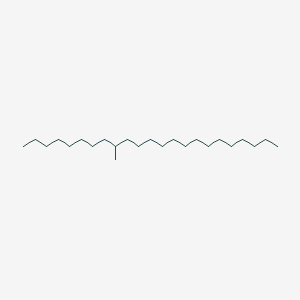
![Disodium 5-[[2,4-dihydroxy-5-[(4-nitrophenyl)azo]phenyl]azo]-4-hydroxy-3-[(4-nitrophenyl)azo]naphthalene-2,7-disulphonate](/img/structure/B14471785.png)
![[1-(Butylsulfanyl)but-3-EN-1-YL]benzene](/img/structure/B14471786.png)

